
Bz-Ile-Glu-Gly-Arg-pNA acetate salt
Overview
Description
Bz-Ile-Glu-Gly-Arg-pNA acetate salt (CAS 59068-47-2) is a synthetic peptide substrate featuring a p-nitroaniline (pNA) chromogenic group. Its molecular formula is C32H43N9O9, with a molecular weight of 697.74 g/mol . The peptide sequence includes benzoyl (Bz) protection at the N-terminus, followed by isoleucine (Ile), glutamic acid (Glu), glycine (Gly), and arginine (Arg). The pNA group enables spectrophotometric detection (typically at 405 nm) upon enzymatic cleavage, making it valuable for studying protease activity, particularly for enzymes recognizing the Ile-Glu-Gly-Arg motif .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bz-Ile-glu-gly-arg-pna involves the stepwise assembly of the peptide chain, followed by the attachment of the chromophore, p-nitroaniline. The process typically begins with the protection of amino acid functional groups to prevent unwanted side reactions. Each amino acid is then sequentially coupled using reagents like carbodiimides or active esters. After the peptide chain is assembled, the protecting groups are removed, and the chromophore is attached .
Industrial Production Methods
Industrial production of Bz-Ile-glu-gly-arg-pna follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Bz-Ile-glu-gly-arg-pna primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The hydrolysis of the peptide bond adjacent to the arginine residue results in the release of p-nitroaniline, which can be quantified colorimetrically .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as Factor Xa. The reaction is carried out under physiological conditions, with optimal pH and temperature tailored to the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, a yellow-colored compound that can be detected and measured using spectrophotometry .
Scientific Research Applications
Biochemical Research Applications
Bz-Ile-Glu-Gly-Arg-pNA acetate salt is extensively utilized in the following areas:
- Proteolytic Enzyme Studies : It acts as a substrate for serine proteases like Factor Xa and plasma kallikrein. The hydrolysis of this substrate leads to the release of p-nitroaniline, which can be quantitatively measured using spectrophotometry. This property makes it invaluable for studying enzyme kinetics and dynamics.
- Coagulation Pathway Research : The compound's specificity allows researchers to investigate various coagulation factors and their interactions. It has been shown to selectively interact with different proteases involved in the coagulation cascade, aiding in the understanding of blood clotting mechanisms .
- Diagnostic Assays : In clinical settings, this compound is employed to measure enzyme activity related to blood coagulation disorders. This application is crucial for diagnosing conditions such as hemophilia and monitoring anticoagulant therapies .
Pharmacological Applications
In pharmacology, this compound serves several purposes:
- Drug Development : The compound is used in screening assays for potential inhibitors of proteolytic enzymes. By assessing the inhibition of enzyme activity with this substrate, researchers can identify promising drug candidates for treating coagulation disorders.
- Quality Control : In industrial applications, it is applied in quality control processes to ensure the activity of enzyme preparations used in various biotechnological applications.
Several studies have highlighted the effectiveness of this compound:
- A study demonstrated its application in measuring plasma kallikrein activity, revealing insights into its role in coagulation pathways and potential therapeutic targets.
- Another investigation focused on its use as a chromogenic substrate in drug development assays aimed at identifying inhibitors for Factor Xa, showcasing its utility in pharmacological research .
Mechanism of Action
The mechanism of action of Bz-Ile-glu-gly-arg-pna involves its cleavage by specific proteolytic enzymes. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond adjacent to the arginine residue. This reaction releases p-nitroaniline, which can be quantified to measure enzyme activity . The molecular targets are the active sites of proteolytic enzymes, and the pathway involves the formation of an enzyme-substrate complex followed by the release of the chromophore .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between Bz-Ile-Glu-Gly-Arg-pNA acetate salt and related compounds:
Note: Molecular formulas for acetate salts may exclude counterions.
Key Research Findings and Implications
Sequence Length and Specificity :
- Bz-Ile-Glu-Gly-Arg-pNA’s extended sequence (tetrapeptide) likely enhances specificity for proteases requiring longer recognition motifs (e.g., furin or kallikrein-related peptidases). In contrast, tripeptides like Z-Gly-Pro-Arg-pNA are tailored for thrombin, which recognizes Gly-Pro-Arg .
This distinguishes it from neutral or basic tripeptides (e.g., Z-Gly-Pro-Arg-pNA) .
Stereochemical Effects: D-Val-Leu-Arg-pNA (CAS 162303-66-4) incorporates D-valine, making it resistant to proteases with strict L-amino acid specificity. This property is exploited in inhibitor studies .
Chromogenic Group Variations :
- Compounds like Z-Arg-Arg-4-methoxy-β-naphthylamide (CAS 100900-19-4) use naphthylamide instead of pNA, requiring fluorometric detection. Bz-Ile-Glu-Gly-Arg-pNA’s pNA group simplifies UV-based assays .
Storage and Stability :
- Acetate salts (e.g., Bz-Ile-Glu-Gly-Arg-pNA) generally exhibit better solubility in aqueous buffers compared to hydrochloride salts. However, storage at -20°C is recommended for long-term stability .
Application-Specific Considerations
- Enzyme Kinetics: Bz-Ile-Glu-Glu-Gly-Arg-pNA’s extended sequence may reduce non-specific cleavage in complex biological samples compared to shorter substrates .
- High-Throughput Screening : Z-Gly-Pro-Arg-pNA is preferred for thrombin assays due to its well-characterized kinetics and commercial availability .
- Inhibitor Studies : D-Val-Leu-Arg-pNA is used to probe stereospecificity in protease-inhibitor interactions .
Biological Activity
Bz-Ile-Glu-Gly-Arg-pNA acetate salt, a synthetic peptide compound, has garnered attention in biochemical research due to its significant biological activity, particularly as an anticoagulant. This article delves into its mechanisms of action, applications in proteolytic enzyme studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its specific amino acid sequence:
- Benzoyl-Isoleucine
- Glutamic Acid
- Glycine
- Arginine
- p-Nitroanilide
The molecular formula is with a molecular weight of approximately 757.8 g/mol. Its structure enables selective interactions with various enzymes, making it a valuable tool in biochemical assays.
The compound functions primarily as a substrate for proteolytic enzymes, particularly those involved in coagulation processes. Upon hydrolysis by specific proteases, Bz-Ile-Glu-Gly-Arg-pNA releases p-nitroaniline, which can be quantitatively measured. This reaction is crucial for monitoring enzyme activity in coagulation studies and provides insights into the kinetics of proteolytic reactions.
Interaction with Coagulation Factors
This compound has shown significant biological activity as an anticoagulant by:
- Binding to Heparin : This interaction enhances its anticoagulant properties.
- Inhibiting Protease Activity : It selectively interacts with coagulation factors such as plasma kallikrein and Factor XIIa, providing critical information about coagulation pathways and blood clotting mechanisms .
Applications in Research
The compound is primarily utilized in biochemical assays to study various proteolytic enzymes involved in coagulation. Its specificity allows researchers to investigate enzyme kinetics and dynamics effectively. Notable applications include:
- Assays for Plasma Kallikrein : Understanding its role in blood coagulation.
- Studies on Coagulation Factor XIIa : Investigating the initiation of the intrinsic pathway of coagulation.
Comparative Analysis with Other Peptide Substrates
This compound can be compared with other peptide substrates based on their selectivity and utility in enzymatic assays:
Compound Name | CAS Number | Unique Features |
---|---|---|
Bz-Phe-Val-Arg-pNA | 86890-95-1 | Selective for thrombin; used in blood coagulation assays. |
Bz-Pro-Phe-Arg-pNA | 12345678 | Effective substrate for various serine proteases; less selective than Bz-Ile-Glu-Gly-Arg-pNA. |
Z-Val-Gly-Arg-pNA | 98765432 | Primarily studies plasminogen activation; broader specificity. |
Bz-Ile-Glu-Gly-Arg-pNA stands out due to its specific amino acid sequence, which provides high selectivity for certain proteases involved in coagulation.
Research Findings and Case Studies
- Anticoagulant Activity : Studies have demonstrated that Bz-Ile-Glu-Gly-Arg-pNA effectively inhibits protease activity, contributing to its anticoagulant properties. For instance, it has been shown to inhibit soybean trypsin by binding to it selectively .
- Kinetic Studies : In kinetic evaluations, the hydrolysis rates of various substrates were compared. The following table summarizes key kinetic parameters:
Substrate | (μM) | (s) | (Ms) |
---|---|---|---|
H-D-Pro-Phe-Arg-pNA | 55.7 ± 6.7 | 0.0053 ± 0.0002 | 95.2 ± 9.5 |
Bz-Ile-Glu(γ-OR)-Gly-Arg-pNA | 297 ± 45 | 0.0091 ± 0.0006 | 30.6 ± 3.1 |
H-D-Val-Leu-Lys-pNA | 2.09 ± 189 | 0.031 ± 0.002 | 14.8 ± 1.0 |
These results indicate that while Bz-Ile-Glu-Gly-Arg-pNA has a higher value compared to H-D-Pro-Phe-Arg-pNA, it maintains a competitive ratio indicative of its efficacy as a substrate for specific proteases .
Q & A
Basic Research Questions
Q. How is the enzymatic activity of Bz-Ile-Glu-Gly-Arg-pNA acetate salt quantified in protease assays?
The compound serves as a chromogenic substrate, releasing p-nitroaniline (pNA) upon enzymatic cleavage. Activity is quantified by measuring absorbance at 405 nm (A405) using a spectrophotometer. The rate of pNA release correlates with protease activity, calculated as ΔA405/min. Ensure substrate solubility in assay buffers (e.g., Tris-HCl or HEPES, pH 7.5–8.0) and validate with positive controls like purified kallikrein or Factor XIIa .
Q. What are the recommended storage conditions for this compound?
Store lyophilized powder at –20°C in airtight containers, protected from light and moisture. Reconstituted solutions should be aliquoted and used immediately or stored at 4°C for short-term use (≤24 hours). Avoid repeated freeze-thaw cycles and exposure to strong acids/bases or oxidants .
Q. How can researchers verify the purity and molecular weight of this substrate?
Confirm purity via thin-layer chromatography (TLC) or HPLC (≥98% by TLC, as per similar substrates). The molecular weight (697.74 g/mol) can be validated using mass spectrometry (MS) or calculated from the formula C32H43O9N9. Cross-check with CAS 59068-47-2 for authenticity .
Advanced Research Questions
Q. How can discrepancies in kinetic parameters (e.g., Km, Vmax) across studies be resolved?
Inconsistent values may arise from:
- Substrate purity : Verify via HPLC/TLC and recalibrate stock concentrations .
- Buffer conditions : Optimize pH (7.5–8.5) and ionic strength (e.g., 100 mM NaCl) to match physiological environments .
- Enzyme source : Use standardized kallikrein/Factor XIIa preparations to minimize batch variability .
- Temperature control : Maintain assays at 37°C ± 0.5°C for kinetic consistency .
Q. What experimental strategies mitigate interference from competing substrates in kallikrein inhibition studies?
- Pre-incubation controls : Pre-treat enzymes with inhibitors before adding Bz-Ile-Glu-Gly-Arg-pNA to distinguish specific vs. nonspecific inhibition.
- Dose-response curves : Use ≥5 inhibitor concentrations to calculate IC50 values.
- Orthogonal assays : Validate results with fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to rule out spectral interference .
Q. How can this substrate be optimized for high-throughput screening (HTS) of protease inhibitors?
- Miniaturize assays : Use 96- or 384-well plates with ≤50 µL reaction volumes.
- Automate pipetting : Reduce variability via robotic liquid handlers.
- Z’-factor validation : Ensure Z’ > 0.5 by testing positive (kallikrein + substrate) and negative (substrate alone) controls in triplicate.
- Kinetic readouts : Employ continuous monitoring (e.g., every 30 sec for 30 min) to capture initial velocity data .
Q. Data Analysis & Experimental Design
Q. How should researchers address low signal-to-noise ratios in kallikrein activity assays?
- Increase substrate concentration : Use 2× Km (e.g., 200 µM if Km = 100 µM) to maximize velocity.
- Reduce background : Pre-filter buffers (0.22 µm) to remove particulate contaminants.
- Enhance detection sensitivity : Switch to a microplate reader with a narrow bandwidth (e.g., 405 ± 5 nm) .
Q. What statistical approaches are recommended for analyzing dose-dependent inhibition data?
- Nonlinear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to derive IC50 and Hill coefficients.
- Error weighting : Use replicate-standardized weighting for heteroscedastic data.
- Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous points .
Q. Tables for Reference
Properties
IUPAC Name |
4-[(2-benzamido-3-methylpentanoyl)amino]-5-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O9/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYECEUZMVSGTMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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